
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one
Descripción general
Descripción
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazinone core with a diazepane substituent
Aplicaciones Científicas De Investigación
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one, also known as Suvorexant , is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wake cycles .
Mode of Action
Suvorexant acts as a dual orexin receptor antagonist (DORA) . It works by blocking the binding of wake-promoting neuropeptides orexin A and orexin B to the two orexin receptors (OX1R and OX2R) . This action alters the signaling of orexin in the brain and suppresses the sleep-wake drive .
Biochemical Pathways
The biochemical pathway affected by Suvorexant involves the orexin system in the brain . By blocking the orexin receptors, Suvorexant inhibits the action of orexin neuropeptides, which play a crucial role in the arousal and wakefulness .
Pharmacokinetics
In terms of ADME properties:
- The median time to maximum plasma concentration of Suvorexant is 2 hours . The mean volume of distribution of Suvorexant is 49 L . It is extensively bound to plasma proteins . Detailed information about the metabolism of Suvorexant is not available from the search results. Detailed information about the excretion of Suvorexant is not available from the search results.
Result of Action
The primary result of Suvorexant’s action is the suppression of the sleep-wake drive . This leads to the promotion of sleep in patients with insomnia . It can impair daytime wakefulness even when used as prescribed .
Action Environment
Environmental factors such as diet can influence the action of Suvorexant. For instance, the presence of certain metabolites in the diet can affect the activity of the orexin receptors . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of 1-methylpyrazin-2(1H)-one with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazinone, followed by nucleophilic substitution with 1,4-diazepane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactors and solid-supported reagents can be employed to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazinone ring .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): This compound is a donor-acceptor fluorophore with applications in photocatalysis.
Emedastine: A selective H1-receptor antagonist used in eye drops for allergic conjunctivitis.
Uniqueness
3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one is unique due to its diazepane substituent, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-7-5-12-9(10(13)15)14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSBQMAWIMMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
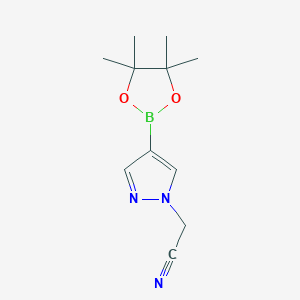

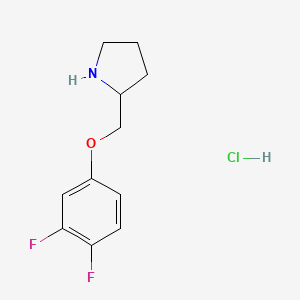

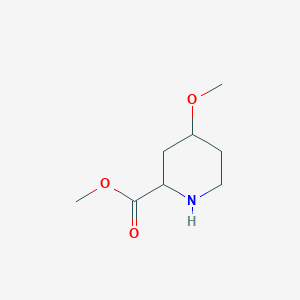
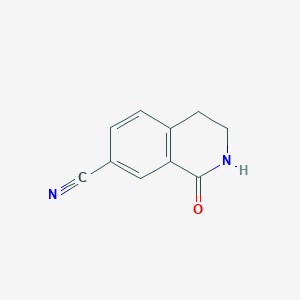

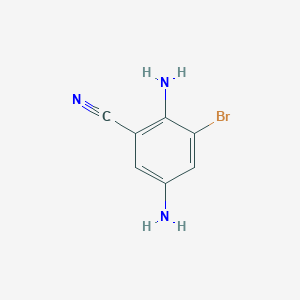
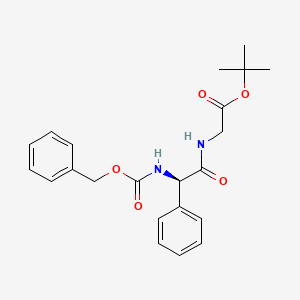
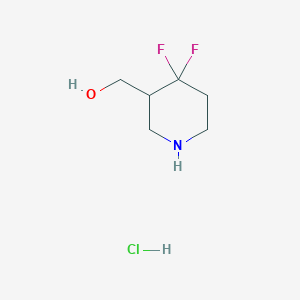
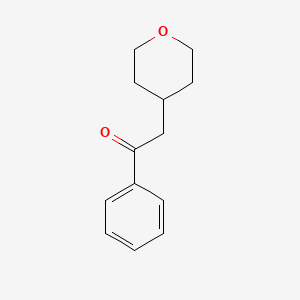
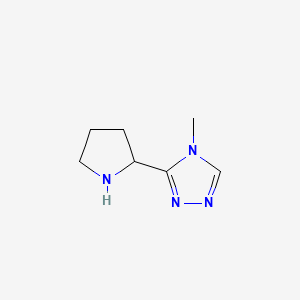
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)
